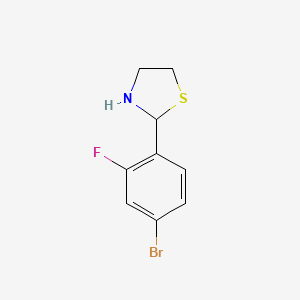

2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane

Description

Overview of Sulfur- and Nitrogen-Containing Heterocyclic Systems in Chemical Sciences

Heterocyclic compounds, cyclic structures containing atoms of at least two different elements in their rings, form one of the largest and most significant areas of organic chemistry. nih.govresearchgate.net Among these, systems incorporating both sulfur and nitrogen atoms have garnered sustained interest from researchers for decades. nih.govopenmedicinalchemistryjournal.com These S,N-heterocycles are integral to numerous biochemical processes and are core components of essential biomolecules like DNA and RNA. nih.gov Their prevalence is not limited to nature; they are found in a vast array of synthetic compounds with wide-ranging applications in pharmaceuticals, agrochemicals, and materials science. nih.govopenmedicinalchemistryjournal.comresearchgate.net

The unique physicochemical properties of sulfur- and nitrogen-containing heterocycles stem from the presence of the heteroatoms, which introduce differences in electronegativity and the availability of unshared electron pairs compared to their carbocyclic counterparts. nih.govopenmedicinalchemistryjournal.com This results in distinct reactivity and molecular geometries. openmedicinalchemistryjournal.com Many S,N-heterocyclic systems, such as thiazole (B1198619) and its derivatives, are considered "privileged scaffolds" in medicinal chemistry. rsc.orgnih.gov This designation is due to their ability to interact with a wide variety of biological targets, leading to a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticancer, and antiviral properties. researchgate.netnih.govnih.gov Consequently, these heterocyclic systems are fundamental building blocks in the design and synthesis of novel therapeutic agents. researchgate.netnih.gov

Structural Characteristics and Chemical Significance of the 1,3-Thiazolane Ring System

The 1,3-thiazolane ring, also commonly known as thiazolidine (B150603), is a five-membered saturated heterocycle containing a sulfur atom at position 1 and a nitrogen atom at position 3. This non-aromatic structure is a foundational scaffold in many biologically active molecules. biologyinsights.com Unlike its aromatic counterpart, thiazole, the thiazolane ring is conformationally flexible. Its saturated nature allows it to adopt various puckered conformations, which can be crucial for its interaction with biological macromolecules.

The chemical significance of the 1,3-thiazolane scaffold lies in its versatility as a synthetic intermediate and its presence in numerous pharmaceuticals. The sulfur and nitrogen heteroatoms provide sites for chemical modification, influencing the molecule's polarity, stability, and biological activity. The thiazolidine ring is a key component in a variety of natural and synthetic compounds, including some antibiotics. Its structure can be readily synthesized, often through the condensation reaction of a β-aminoethanethiol with an aldehyde or ketone. This accessibility makes it an attractive scaffold for the development of new chemical entities in drug discovery. nih.gov

Comparative Analysis with Thiazolidine and Thiazolidinone Derivatives

The 1,3-thiazolane (thiazolidine) scaffold is the parent structure for several important derivatives, most notably the thiazolidinones. While "1,3-thiazolane" and "thiazolidine" are synonymous terms for the fully saturated ring, thiazolidinones are derivatives that contain one or more carbonyl (C=O) groups attached to the ring. The most common examples are thiazolidin-4-ones and thiazolidine-2,4-diones. nih.govnih.govwikipedia.org

The introduction of a carbonyl group significantly alters the chemical and biological properties of the ring system. In thiazolidin-4-ones, the carbonyl group at position 4 introduces a planar, electron-withdrawing feature that can participate in hydrogen bonding and other intermolecular interactions. researchgate.net The thiazolidine-2,4-diones, also known as TZDs or "glitazones," contain two carbonyl groups and are a well-known class of drugs used to treat type 2 diabetes. nih.govwikipedia.org These carbonyl groups are critical for their mechanism of action, which involves activating the peroxisome proliferator-activated receptor gamma (PPARγ). wikipedia.org The presence of the carbonyl function imparts different reactivity, acidity to the N-H proton, and a distinct three-dimensional shape compared to the parent thiazolane ring, leading to different biological target profiles. nih.govnih.gov

| Feature | 1,3-Thiazolane (Thiazolidine) | Thiazolidin-4-one | Thiazolidine-2,4-dione |

|---|---|---|---|

| Structure | Saturated 5-membered ring with S and N | Saturated 5-membered ring with S, N, and one C=O group (at C4) | Saturated 5-membered ring with S, N, and two C=O groups (at C2 and C4) |

| Aromaticity | Non-aromatic | Non-aromatic | Non-aromatic |

| Key Functional Groups | Thioether, Amine | Thioether, Amide | Thioether, Imide |

| Notable Applications | Scaffold in antibiotics, synthetic intermediate | Antimicrobial, anti-inflammatory, anticancer agents. researchgate.netnih.gov | Antidiabetic agents (e.g., Pioglitazone). nih.govwikipedia.org |

Rationale for Investigating 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane as a Model Compound

The investigation of this compound as a model compound is supported by a strong rationale rooted in medicinal chemistry and synthetic methodology development. The compound strategically combines three key structural features: the 1,3-thiazolane ring, a bromo-substituent, and a fluoro-substituent, each contributing to its value as a research tool and synthetic building block.

The 1,3-Thiazolane Scaffold : As established, this ring is a privileged structure in biologically active compounds, providing a robust and versatile core for derivatization.

The 4-Bromo Phenyl Group : The bromine atom on the phenyl ring is a highly versatile functional group in organic synthesis. It serves as a key handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki, Heck, Sonogashira, and Buchwald-Hartwig reactions. This allows for the straightforward introduction of a wide variety of substituents (aryl, alkyl, alkynyl, etc.) at this position, making the compound an invaluable intermediate for creating libraries of complex molecules for structure-activity relationship (SAR) studies.

The 2-Fluoro Phenyl Group : The fluorine atom at the ortho position of the phenyl ring significantly modulates the compound's electronic and steric properties. Fluorine is highly electronegative and can alter the acidity and basicity of nearby functional groups. In a medicinal chemistry context, the introduction of fluorine can enhance metabolic stability by blocking sites susceptible to oxidative metabolism, improve binding affinity to biological targets through favorable electrostatic or hydrogen-bonding interactions, and increase membrane permeability.

Therefore, this compound serves as an ideal model compound. It provides a stable, well-defined scaffold that allows chemists to explore the impact of the fluoro-substituent on reactivity and biological activity while simultaneously offering the bromo-substituent as a versatile point for synthetic elaboration. This makes it a powerful platform for developing novel synthetic methods and for the systematic design and synthesis of new potential therapeutic agents.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₉BrFNS |

| Molecular Weight | 262.14 g/mol. scbt.com |

| IUPAC Name | 2-(4-bromo-2-fluorophenyl)thiazolidine |

| Synonyms | This compound |

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

2-(4-bromo-2-fluorophenyl)-1,3-thiazolidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9BrFNS/c10-6-1-2-7(8(11)5-6)9-12-3-4-13-9/h1-2,5,9,12H,3-4H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDAOCLFUOJJQOV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CSC(N1)C2=C(C=C(C=C2)Br)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9BrFNS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 4 Bromo 2 Fluorophenyl 1,3 Thiazolane and Its Analogs

Retrosynthetic Analysis of the 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane Scaffold

A retrosynthetic analysis of this compound provides a logical roadmap for its synthesis. The primary disconnection breaks the carbon-nitrogen and carbon-sulfur bonds within the thiazolane ring. This disconnection reveals two key synthons: an electrophilic carbon derived from the substituted benzaldehyde (B42025) and a nucleophilic species containing both an amino and a thiol group.

This leads to the identification of the primary starting materials: 4-bromo-2-fluorobenzaldehyde (B134337) and 2-aminoethanethiol (commonly known as cysteamine). The forward synthesis, therefore, involves the condensation of these two molecules to form the target thiazolane ring. The feasibility of this approach is contingent upon the successful and efficient synthesis of the substituted benzaldehyde precursor.

Synthesis of the 4-Bromo-2-fluorophenyl Substituent and Precursors

Preparation of 4-Bromo-2-fluorobenzaldehyde and Related Intermediates

4-Bromo-2-fluorobenzaldehyde is a versatile intermediate in the synthesis of various organic compounds. bldpharm.com One common synthetic route involves a metal-halogen exchange reaction. For instance, 1,4-dibromo-2-fluorobenzene (B72686) can undergo a selective metal-halogen exchange with a Grignard reagent like isopropyl magnesium chloride at low temperatures (e.g., 0°C), followed by formylation using a formyl source such as dimethylformamide (DMF) to yield 4-bromo-2-fluorobenzaldehyde. mdpi.com

Another approach starts from 1-bromo-2-fluoro-4-methylbenzene, which can be converted to the desired aldehyde through a sequence of oxidation, reduction, and re-oxidation steps. bldpharm.com The table below summarizes a selection of reported synthetic methods for this key intermediate.

| Starting Material | Reagents | Key Steps | Reference |

| 1,4-Dibromo-2-fluorobenzene | Isopropyl magnesium chloride, DMF | Metal-halogen exchange, Formylation | mdpi.com |

| 1-Bromo-2-fluoro-4-methylbenzene | Oxidizing and reducing agents | Oxidation, Reduction, Re-oxidation | bldpharm.com |

Generation of 4-Bromo-2-fluorophenyl-Containing Schiff Bases and Anilines

The corresponding aniline, 4-bromo-2-fluoroaniline (B1266173) , is another important precursor. It can be synthesized by the bromination of 2-fluoroaniline (B146934) using a brominating agent like N-bromosuccinimide in a suitable solvent such as methylene (B1212753) chloride at low temperatures. rroij.com An alternative patented process describes the addition of 2-fluoroaniline to a mixture of bromine and a quaternary ammonium (B1175870) bromide in an inert solvent, which produces the hydrobromide salt of 4-bromo-2-fluoroaniline as a precipitate. eontrading.uk Another method involves the reduction of 4-bromo-2-fluoro-1-nitrobenzene (B105774) using iron powder and ammonium chloride in an ethanol (B145695)/water mixture. chemmethod.com

These anilines can then be used to generate Schiff bases (imines) through condensation with an appropriate aldehyde. While not a direct step in the synthesis of the target thiazolane from the aldehyde, these Schiff bases are important analogs and demonstrate the reactivity of the amino group in the 4-bromo-2-fluorophenyl system.

Multistep Synthesis Routes for Halogenated Aromatic Precursors

The synthesis of halogenated aromatic precursors often involves multi-step sequences to introduce the desired substituents with the correct regiochemistry. researchgate.net Such syntheses may begin with simpler, commercially available benzene (B151609) derivatives. Functional group interconversions are common, such as the conversion of a carboxylic acid to an amide, which can then be reduced to an aldehyde. For example, a substituted benzoic acid can be converted to a Weinreb amide, which upon reduction with a reagent like diisobutylaluminium hydride (DIBAL-H), yields a stable hemiaminal intermediate that effectively acts as a masked aldehyde, suitable for further reactions. nih.gov These multi-step approaches offer flexibility in accessing a variety of substituted aromatic aldehydes that may not be readily available through direct methods.

Approaches to the 1,3-Thiazolane Ring Formation

The final key step in the synthesis of the target molecule is the construction of the 1,3-thiazolane ring. This is typically achieved through a cyclization reaction involving the pre-synthesized substituted benzaldehyde and a molecule containing both a thiol and an amine functionality.

Cyclization Reactions Involving Thiol and Amine Linkages

The reaction between an aldehyde and 2-aminoethanethiol (cysteamine) is a well-established method for the formation of 1,3-thiazolidines (the saturated form of thiazolanes). This reaction proceeds via a cyclocondensation mechanism. Initially, the amine group of cysteamine (B1669678) attacks the electrophilic carbonyl carbon of the aldehyde to form a carbinolamine intermediate. Subsequent dehydration leads to the formation of a Schiff base (imine). The thiol group then undergoes an intramolecular nucleophilic attack on the imine carbon, leading to the formation of the five-membered thiazolidine (B150603) ring. This one-pot, three-component condensation of an aldehyde, an amine, and a thiol is a common strategy for synthesizing thiazolidinone rings, a related class of compounds. eontrading.uk The reaction conditions for the formation of 2-substituted-1,3-thiazolidines are generally mild, often involving stirring the reactants at room temperature or with gentle heating in a suitable solvent.

Utilization of Alpha-Halo Carbonyl Compounds in Ring Closure

A cornerstone in the synthesis of thiazole (B1198619) and thiazolane derivatives is the Hantzsch synthesis, which traditionally involves the reaction of α-haloketones with thioamides. bepls.comyoutube.com This method provides a versatile route to a wide array of substituted thiazoles. The general mechanism involves the nucleophilic attack of the sulfur atom of the thioamide on the carbon bearing the halogen, followed by an intramolecular cyclization and dehydration to form the aromatic thiazole ring. youtube.com

For the synthesis of 2-aryl-1,3-thiazoles, a common precursor is a 2-bromo-1-arylethanone. For instance, 2-bromo-1-(4-halophenyl)ethan-1-ones can be reacted with thioacetamide (B46855) in a suitable solvent like DMF to yield 4-(4-halophenyl)-2-methylthiazoles. nih.gov This highlights the adaptability of using different α-halo carbonyl compounds to introduce desired substitution patterns on the resulting heterocyclic ring. The reactivity of α-haloketones is enhanced by the inductive effect of the carbonyl group, which polarizes the carbon-halogen bond and makes the α-carbon more susceptible to nucleophilic attack. nih.gov

Table 1: Examples of Alpha-Halo Carbonyl Compounds in Thiazole Synthesis

| Alpha-Halo Carbonyl Compound | Reactant | Product | Reference |

| 2-bromo-1-(4-halophenyl)ethan-1-one | Thioacetamide | 4-(4-halophenyl)-2-methylthiazole | nih.gov |

| 2-bromoacetophenone | Thioamide | 4-phenyl-1,3-thiazole derivative | nih.gov |

| 2-bromo-1-phenylethanone | 4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol | 2-{[4-(4-bromophenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-phenylethan-1-one | mdpi.com |

| 3-chloropentane-2,4-dione | Pyrazolecarbothiamide | 2-(1,5-dimethyl-1H-pyrazol-3-yl)-5-acetyl-4-methyl-thiazole | mdpi.com |

One-Pot Synthetic Strategies for 1,3-Thiazolane Scaffolds

One-pot multicomponent reactions (MCRs) have gained significant traction in the synthesis of heterocyclic scaffolds like 1,3-thiazolanes due to their efficiency, atom economy, and procedural simplicity. bepls.comresearchgate.net These strategies often involve the combination of three or more reactants in a single reaction vessel to generate complex molecules in a single step, avoiding the isolation of intermediates. nih.gov

Several green and efficient one-pot methods for thiazole synthesis have been developed, utilizing various catalysts and reaction conditions. For example, a three-component reaction of an α-halo carbonyl compound, thiosemicarbazide, and an anhydride (B1165640) can be catalyzed by reusable NiFe2O4 nanoparticles in an ethanol:water solvent system. nih.gov Another approach involves the condensation of 2-aminothiophenol (B119425) and aldehydes promoted by Al(HSO4)3 under sonication conditions to produce 1,3-benzo[d]thiazole derivatives. researchgate.net

A notable one-pot synthesis of 2-benzyloxy-5-(2-{N'-[3-(substituted-phenyl)-1-phenyl-1H-pyrazol-4-ylmethylene]-hydrazino}-thiazol-4-yl)-benzoic acid methyl ester derivatives involves the condensation of 2-benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, and a substituted pyrazole-4-carbaldehyde using orthophosphoric acid as a catalyst. ijcce.ac.ir Such multicomponent strategies offer a powerful tool for the rapid generation of diverse thiazole libraries.

Table 2: Examples of One-Pot Syntheses for Thiazole Scaffolds

| Reactants | Catalyst/Conditions | Product Type | Reference |

| α-halo carbonyl compound, thiosemicarbazide, anhydrides | NiFe2O4 nanoparticles, ethanol:water | Substituted thiazole | nih.gov |

| 2-aminothiophenol, aldehydes | Al(HSO4)3, sonication | 1,3-benzo[d]thiazole derivative | researchgate.net |

| 2-Benzyloxy-5-(2-bromo-acetyl)-benzoic acid methyl ester, thiosemicarbazide, substituted pyrazole-4-carbaldehyde | Orthophosphoric acid | Multi-heterocyclic thiazole derivative | ijcce.ac.ir |

| Arylglyoxals, cyclic 1,3-dicarbonyls, thioamides | H2O, microwave | Trisubstituted thiazole | bepls.com |

Direct Synthetic Pathways to this compound

A plausible synthetic route would involve the reaction of 4-bromo-2-fluorobenzaldehyde with 2-aminoethanethiol. This condensation reaction, typically carried out in a suitable solvent like ethanol or toluene, would lead to the formation of the thiazolidine ring in a single step. The reaction proceeds through the initial formation of a Schiff base between the aldehyde and the amine, followed by an intramolecular nucleophilic attack of the thiol group on the imine carbon, leading to ring closure.

Alternatively, the synthesis could start from 4-bromo-2-fluorobenzoic acid. The carboxylic acid could be converted to the corresponding thioamide, which would then be reacted with a suitable two-carbon synthon, such as 1,2-dibromoethane, to form the thiazolane ring.

Synthesis of Oxidized Derivatives of this compound (e.g., Sulfones)

The synthesis of oxidized derivatives of thiazolanes, such as sulfones, is typically achieved through the oxidation of the sulfur atom in the pre-formed thiazolane ring. Common oxidizing agents for this transformation include potassium permanganate (B83412) (KMnO4), meta-chloroperoxybenzoic acid (m-CPBA), and hydrogen peroxide (H2O2).

For instance, 1,3-thiazinan-4-one derivatives have been successfully oxidized to their corresponding 1,1-dioxides using KMnO4. nih.gov This methodology could be adapted for the oxidation of this compound to its sulfone derivative. The reaction conditions, such as solvent, temperature, and stoichiometry of the oxidizing agent, would need to be optimized to achieve a high yield of the desired sulfone without over-oxidation or degradation of the starting material.

Catalytic Approaches and Reaction Condition Optimization in Thiazolane Synthesis

The synthesis of thiazolanes and their derivatives has benefited significantly from the development of various catalytic systems and the optimization of reaction conditions to improve yields, reduce reaction times, and enhance the environmental friendliness of the processes.

Catalysts play a crucial role in many synthetic strategies for thiazoles and related heterocycles. For example, samarium(III) chloride (SmCl3) has been used to catalyze the condensation of Z-styryl sulfonylacetate with aminothiol (B82208) to produce thiazolines. rsc.org In the context of greener chemistry, recyclable catalysts like NiFe2O4 nanoparticles have been employed for the one-pot synthesis of thiazole scaffolds. nih.gov Furthermore, metal-free catalytic systems, such as the use of N,N-dimethyl-4-aminopyridine (DMAP) for the direct C-2 aroylation of thiazoles, have also been reported. organic-chemistry.org

Optimization of reaction conditions is another critical aspect. The use of microwave irradiation has been shown to accelerate reactions and improve yields in the synthesis of trisubstituted thiazoles from arylglyoxals, cyclic 1,3-dicarbonyls, and thioamides in water. bepls.com Solvent choice is also important, with green solvents like water and polyethylene (B3416737) glycol (PEG-400) being utilized in some synthetic protocols. bepls.com The development of solvent-free reaction conditions represents a significant advancement in the sustainable synthesis of these heterocyclic compounds. bepls.com

Based on a comprehensive review of scientific literature and chemical databases, it is not possible to provide a detailed article on the spectroscopic and structural elucidation of this compound that meets the specific requirements of the requested outline.

The necessary experimental data, including detailed peak assignments and coupling constants for ¹H NMR and ¹³C NMR, analyses from advanced two-dimensional NMR techniques (COSY, HMQC, HMBC), and specific vibrational mode data from FTIR and Raman spectroscopy for this particular compound, are not available in the public domain.

While the existence of the compound is confirmed by chemical suppliers scbt.com, the in-depth, peer-reviewed research required to populate the requested data tables and provide a thorough analysis has not been published or is not readily accessible. Searches yielded spectroscopic data for structurally similar but distinct molecules, which cannot be used to accurately describe the target compound, this compound doi.orgrsc.orgresearchgate.net.

Therefore, in the absence of specific and verifiable research findings for this compound, this article cannot be generated. Constructing the article would require speculation or fabrication of scientific data, which would be inappropriate and misleading.

Spectroscopic and Structural Elucidation of 2 4 Bromo 2 Fluorophenyl 1,3 Thiazolane

Mass Spectrometry for Molecular Identity and Fragmentation Patterns

Specific mass spectrometry data, including molecular ion peak and fragmentation patterns for 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane, are not documented in available scientific literature.

X-ray Crystallography for Solid-State Structural Determination

A crystallographic information file (CIF) or published study detailing the single-crystal X-ray diffraction analysis of this compound could not be located. As a result, information regarding its crystal system, molecular geometry, and intermolecular interactions remains undetermined.

Crystal System, Space Group, and Unit Cell Parameters

No published data is available.

Molecular Conformation, Bond Lengths, and Bond Angles

No published data is available.

Dihedral Angles Between Substituted Rings and Thiazolane Core

No published data is available.

Analysis of Intramolecular and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

No published data is available.

Computational and Theoretical Investigations of 2 4 Bromo 2 Fluorophenyl 1,3 Thiazolane

Quantum Chemical Calculations (Density Functional Theory, DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are powerful computational tools used to predict the molecular structure and electronic properties of chemical compounds. researchgate.netmdpi.com For a molecule like 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane, DFT methods are ideal for investigating its geometry, stability, and reactivity. These calculations are typically performed using specific functionals, such as B3LYP, in combination with a basis set like 6-311++G(d,p), which has been shown to provide a good balance between accuracy and computational cost for organic molecules. mdpi.comwu.ac.thajchem-a.com The process begins with the geometric optimization of the molecule's structure to find its most stable, lowest-energy conformation, which then serves as the basis for all subsequent property calculations. mdpi.com

Electronic Structure Properties: HOMO and LUMO Energies and Orbital Distributions

The electronic behavior of a molecule is largely governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). ajchem-a.com The HOMO, being the outermost orbital containing electrons, acts as an electron donor, while the LUMO, as the first available empty orbital, acts as an electron acceptor. nih.gov

The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The difference in energy between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. ajchem-a.com A large energy gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap suggests the molecule is more reactive. mdpi.com

In this compound, the HOMO is likely distributed over the electron-rich thiazolane ring, particularly the sulfur and nitrogen atoms. The LUMO, on the other hand, would be expected to be localized on the electron-withdrawing 4-bromo-2-fluorophenyl ring. This spatial distribution indicates the probable sites for charge transfer within the molecule. nih.govresearchgate.net

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution

Molecular Electrostatic Potential (MEP) mapping is a valuable method for visualizing the three-dimensional charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. ajchem-a.comnih.gov The MEP map uses a color scale to represent the electrostatic potential on the molecule's surface.

Red/Yellow Regions: Indicate areas of negative electrostatic potential, which are electron-rich. These sites are susceptible to electrophilic attack. For this compound, these regions would be expected around the electronegative nitrogen and sulfur atoms of the thiazolane ring and the fluorine atom on the phenyl ring. ajchem-a.com

Blue Regions: Indicate areas of positive electrostatic potential, which are electron-poor. These sites are favorable for nucleophilic attack. These are typically found around hydrogen atoms. nih.gov

Green Regions: Represent areas of neutral or near-zero potential.

The MEP map provides a clear picture of the molecule's charge distribution and highlights the most likely points of interaction with other chemical species.

Global Chemical Reactivity Descriptors

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Represents the resistance of a molecule to change its electron configuration. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." dergipark.org.tr

Chemical Softness (S): The reciprocal of hardness, indicating how easily a molecule will undergo electronic change.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons, classifying it as a strong or marginal electrophile. mdpi.com A high value indicates a good electrophile. dergipark.org.tr

Chemical Potential (μ): Relates to the tendency of electrons to escape from a system. A negative chemical potential suggests the compound is stable. mdpi.com

These parameters are invaluable for comparing the reactivity of different molecules and understanding their structural stability. researchgate.net

| Descriptor | Formula | Description |

|---|---|---|

| Electronegativity (χ) | -1/2 (EHOMO + ELUMO) | Measures the power of an atom or molecule to attract electrons. |

| Chemical Hardness (η) | 1/2 (ELUMO - EHOMO) | Measures the resistance to charge transfer. |

| Chemical Softness (S) | 1 / η | The reciprocal of hardness, indicating reactivity. |

| Electrophilicity Index (ω) | μ2 / (2η) | Measures the propensity to accept electrons. |

| Chemical Potential (μ) | 1/2 (EHOMO + ELUMO) | Represents the escaping tendency of electrons from a stable system. |

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique that examines intramolecular charge transfer and delocalization of electron density within a molecule. researchgate.netwu.ac.th It investigates the interactions between filled "donor" orbitals and empty "acceptor" orbitals. The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a more significant interaction and greater stabilization of the molecule due to electron delocalization. nih.gov

For this compound, NBO analysis would likely reveal strong hyperconjugative interactions, such as those involving the lone pair orbitals of the nitrogen, sulfur, fluorine, and bromine atoms acting as donors and the antibonding orbitals (e.g., π*) of the phenyl ring acting as acceptors. This analysis also provides information on the hybridization of atomic orbitals, confirming the bonding nature within the molecule. researchgate.net

Theoretical Prediction of Spectroscopic Parameters (IR, NMR Chemical Shifts)

DFT calculations are widely used to predict spectroscopic data, which can then be compared with experimental results to confirm a molecule's structure. mdpi.com

Infrared (IR) Spectroscopy: Theoretical calculations can predict the vibrational frequencies of a molecule. scielo.org.za For this compound, this would include characteristic stretching vibrations for C-H bonds in the aromatic and aliphatic regions, C-N and C-S bonds in the thiazolane ring, and C-F and C-Br bonds. scielo.org.zaresearchgate.net Calculated frequencies are often scaled by a factor to correct for systematic errors and improve agreement with experimental spectra. mdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used with DFT to calculate the ¹H and ¹³C NMR chemical shifts. wu.ac.thscielo.org.za These theoretical spectra help in the assignment of experimental peaks. For the target molecule, distinct signals would be predicted for the protons and carbons of the thiazolane ring and the substituted phenyl ring, with the electronegative F and Br atoms influencing the chemical shifts of nearby nuclei. doi.orgmdpi.com

Molecular Modeling and Dynamics Simulations

While quantum calculations examine the static properties of a single molecule, molecular dynamics (MD) simulations are used to study its behavior over time. nih.gov An MD simulation models the movements and interactions of atoms and molecules, providing insights into conformational flexibility and stability.

For this compound, an MD simulation could be used to explore its different conformations and the energy barriers between them. Key parameters analyzed during a simulation include:

Root Mean Square Deviation (RMSD): Tracks the deviation of the molecule's structure from its initial state, indicating whether it remains stable or undergoes significant conformational changes.

Root Mean Square Fluctuation (RMSF): Measures the fluctuation of individual atoms or residues, highlighting the most flexible regions of the molecule.

Radius of Gyration (RoG): Indicates the compactness of the molecule's structure over the simulation time.

These simulations provide a dynamic picture of the molecule's behavior that complements the static information obtained from quantum chemical calculations. nih.gov

Conformational Analysis and Energy Landscapes

Conformational analysis is a fundamental computational method used to understand the three-dimensional shapes a molecule can adopt and their corresponding energy levels. For this compound, this analysis would be crucial for determining its most stable, low-energy conformations, which are often the biologically active ones.

The primary sources of flexibility in this molecule are the puckering of the 1,3-thiazolane ring and the rotation around the single bond connecting the thiazolidane ring to the 4-bromo-2-fluorophenyl group. A systematic conformational search would involve rotating this bond and exploring the various puckered forms of the five-membered ring (such as envelope and twist conformations) to map the potential energy surface. The result of such an analysis is an energy landscape that identifies the global and local energy minima, representing the most probable shapes of the molecule. This information is a critical prerequisite for more advanced studies like molecular docking, as it helps in selecting the most relevant conformer for binding studies.

Molecular Docking Studies with Relevant Protein Targets (Theoretical Binding Modes and Interactions)

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second molecule, typically a protein receptor, to form a stable complex. For a novel compound like this compound, docking studies would be an essential first step in identifying potential biological targets and hypothesizing its mechanism of action.

Given that the thiazolidine (B150603) scaffold is present in various biologically active agents, potential protein targets could include those involved in metabolic diseases, cancer, and infectious diseases. For instance, different thiazolidine derivatives have been studied as inhibitors of protein tyrosine phosphatase 1B (PTP1B) for diabetes, epidermal growth factor receptor (EGFR) in cancer, and various bacterial enzymes.

A typical molecular docking workflow for this compound would involve:

Selection of Protein Targets: Based on similarity to known drugs, targets like Peroxisome Proliferator-Activated Receptor-gamma (PPAR-γ), kinases, or microbial enzymes could be chosen.

Prediction of Binding Pose: The low-energy conformers of the compound would be placed into the active site of the target protein. Docking algorithms would then score the different poses based on binding energy.

Analysis of Interactions: The best-scoring poses would be analyzed to identify key molecular interactions, such as:

Hydrogen Bonds: Between the nitrogen or sulfur atoms of the thiazolidane ring and amino acid residues.

Hydrophobic Interactions: Involving the bromofluorophenyl ring.

Halogen Bonds: The bromine atom could act as a halogen bond donor, a specific and significant non-covalent interaction.

These theoretical studies can provide valuable insights into the compound's potential efficacy and guide further experimental validation.

Molecular Dynamics Simulations for Conformational Stability and Flexibility in Solution

Molecular dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules over time. While molecular docking provides a static snapshot of a potential binding pose, MD simulations can assess the stability of this pose in a more realistic, dynamic environment that includes solvent molecules and thermal fluctuations.

If a promising binding mode for this compound with a protein target were identified through docking, an MD simulation would be the logical next step. The simulation would track the movements of every atom in the ligand-protein complex over a period of nanoseconds to microseconds.

Key insights from MD simulations would include:

Binding Pose Stability: Confirming whether the interactions predicted by docking are maintained over time.

Conformational Flexibility: Observing how the compound's conformation changes within the binding pocket and in solution.

Solvent Effects: Understanding the role of water molecules in mediating or disrupting the binding interactions.

Such simulations are computationally intensive but offer a higher level of confidence in the predicted binding mode and can reveal dynamic aspects of molecular recognition that are missed by static docking methods.

In Silico ADME-Related Property Predictions for Molecular Descriptors

In silico predictions of Absorption, Distribution, Metabolism, and Excretion (ADME) properties are vital in early-stage drug discovery to assess the "drug-likeness" of a compound. The following properties for this compound have been calculated using standard computational algorithms.

| Molecular Descriptor | Predicted Value | Significance in Drug Discovery |

|---|---|---|

| Lipophilicity (CLogP) | 3.29 | Indicates the compound's solubility in fats/oils versus water. Affects absorption and membrane permeability. |

| Topological Polar Surface Area (TPSA) | 15.79 Ų | Estimates the surface area of polar atoms. Correlates with permeability across biological membranes. |

| Rotatable Bonds | 1 | Measures molecular flexibility. A lower number is generally favorable for oral bioavailability. |

Lipophilicity (LogP, LogD) and Related Hydrophobicity Parameters

Lipophilicity, commonly expressed as the logarithm of the partition coefficient (LogP), measures a compound's relative solubility in a nonpolar solvent (like octanol) versus a polar solvent (like water). It is a critical parameter that influences a molecule's ability to cross cell membranes. The computationally predicted octanol-water partition coefficient (CLogP) for this compound is approximately 3.29 . This value falls within the range typically considered favorable for drug candidates (often less than 5), suggesting a good balance between aqueous solubility and lipid membrane permeability, which is essential for oral absorption.

Topological Polar Surface Area (TPSA) as a Measure of Polarity

The Topological Polar Surface Area (TPSA) is defined as the sum of the surfaces of polar atoms (usually oxygen, nitrogen, and their attached hydrogens) in a molecule. It is a good predictor of a drug's transport properties, including intestinal absorption and blood-brain barrier penetration. The calculated TPSA for this compound is 15.79 Ų . This very low TPSA value strongly suggests the molecule would have high cell membrane permeability and excellent intestinal absorption. Furthermore, values below 90 Ų are often associated with the ability to cross the blood-brain barrier.

Rotatable Bonds and Molecular Flexibility Analysis

The number of rotatable bonds in a molecule is a measure of its conformational flexibility. A high number of rotatable bonds can negatively impact oral bioavailability due to the entropic penalty paid upon binding to a receptor. For this compound, there is only 1 rotatable bond (the bond connecting the phenyl and thiazolidane rings). This low number indicates a relatively rigid molecular scaffold, which is generally considered a positive attribute for drug candidates, contributing to higher binding affinity and improved oral bioavailability.

Structure Activity Relationship Sar Studies and Molecular Recognition Mechanisms Involving 1,3 Thiazolane Scaffolds

Impact of the 4-Bromo-2-fluorophenyl Substituent on Molecular Recognition

The introduction of halogen atoms into a lead compound is a common strategy in drug design to modulate its biological activity and pharmacokinetic profile. ump.edu.plresearchgate.net The 4-bromo-2-fluorophenyl group in the target molecule exerts a profound influence on its interactions with biological macromolecules through a combination of electronic and steric effects.

Halogens modify the properties of the aryl ring to which they are attached. Fluorine, being the most electronegative element, significantly alters the electronic distribution within the molecule. nih.gov This can affect the pKa of nearby functional groups and block sites from metabolic oxidation. nih.gov Bromine, while also electronegative, is larger and more polarizable, which introduces different steric and electronic characteristics. ump.edu.pl

The electronic effects of halogen substituents are critical. Electron-withdrawing groups on an aryl ring can be favorable for certain reactions and interactions. acs.org Fluorine, in particular, can increase a molecule's lipophilicity, which affects its ability to cross biological membranes and interact with hydrophobic pockets of target proteins. nih.govbenthamscience.com The steric bulk of halogens is also a key factor; they can occupy binding sites on molecular targets, influencing the compound's affinity and selectivity. researchgate.net While fluorine is small and causes minimal steric hindrance, bromine is significantly larger, which can lead to more pronounced steric interactions. nih.govump.edu.pl

| Property | Fluorine (F) | Bromine (Br) | Significance in Molecular Recognition |

|---|---|---|---|

| van der Waals Radius (Å) | 1.47 | 1.85 | Influences steric fit within a binding pocket; bromine's larger size can lead to more significant steric interactions. ump.edu.pl |

| Electronegativity (Pauling Scale) | 3.98 | 2.96 | Affects the electronic distribution of the aryl ring, influencing pKa and the potential for hydrogen bonding. nih.govnih.gov |

| Polarizability (ų) | 0.56 | 3.05 | Bromine's higher polarizability enhances its ability to form halogen bonds and other non-covalent interactions. acs.org |

| Hydrophobicity Parameter (π) | +0.14 | +0.86 | Affects the molecule's lipophilicity, influencing membrane permeability and hydrophobic interactions with target proteins. benthamscience.com |

The specific placement of the fluorine atom at the C-2 (ortho) position and the bromine atom at the C-4 (para) position on the phenyl ring is critical for defining the molecule's interaction profile. Structure–activity relationship studies on other compounds have shown that this specific arrangement can be optimal for potency, with the fluorine atom guiding the bromofluorophenyl group into a protein's hydrophobic pocket. nih.gov

The bromine atom at the para-position is particularly significant due to its ability to form a "halogen bond". ump.edu.pl This is a non-covalent interaction where the halogen atom acts as a Lewis acid, interacting with an electron donor. acs.org This interaction is driven by a region of positive electrostatic potential on the halogen atom, known as a "sigma-hole". ump.edu.plump.edu.pl Halogen bonds are increasingly recognized as important contributors to the stability of ligand-target complexes. researchgate.net The fluorine atom, in contrast, is generally a poor halogen bond donor but can act as a hydrogen bond acceptor. nih.gov The ortho-position of the fluorine can influence the conformation of the phenyl ring and its orientation within a binding site. acs.org

| Position & Substituent | Primary Interaction Type | Potential Effect on Molecular Recognition |

|---|---|---|

| C-4 (para) - Bromine | Halogen Bonding (σ-hole interaction) ump.edu.plump.edu.pl | Provides a directional, stabilizing interaction with electron-rich atoms (e.g., oxygen, nitrogen) in a receptor, enhancing binding affinity. |

| C-2 (ortho) - Fluorine | Hydrogen Bonding (as an acceptor), Dipole-Dipole Interactions | Can form hydrogen bonds with suitable donor groups in the binding site and influences the overall electrostatic profile of the molecule. nih.gov |

| Combined Effect | Modulation of Ring Electronics and Conformation | The combined electron-withdrawing nature of both halogens alters the charge distribution of the phenyl ring, while their positions dictate the preferred orientation for optimal binding. acs.org |

Role of the 1,3-Thiazolane Core and its Substitutions in Molecular Interactions

The 1,3-thiazolane scaffold is not merely a linker for the phenyl group but an active contributor to the molecule's biological profile. The heteroatoms (sulfur and nitrogen) and the substitution pattern on the ring itself are key determinants of its interactions. analis.com.myresearchgate.net

While 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane itself is unsubstituted at other positions, SAR studies of the broader thiazole (B1198619)/thiazolidine (B150603) class highlight the importance of these positions for modulating activity. nih.gov For instance, substitution at the N-3 position of the thiazolidine core has been shown to be beneficial for the activity of certain compounds. nih.gov Similarly, substituents at the C-4 and C-5 positions can influence the molecule's potency and selectivity. researchgate.net For example, SAR analysis has revealed that the presence of a methyl group at position 4 of a phenyl ring attached elsewhere to a thiazole structure can increase cytotoxic activity. nih.gov These findings underscore the modular nature of the thiazole scaffold, where modifications at various positions can fine-tune the molecule's interaction with its biological target. analis.com.my

Theoretical Mechanistic Insights into Molecular Interactions

Computational chemistry provides powerful tools for understanding the molecular interactions of compounds like this compound at an atomic level. figshare.com Techniques such as Density Functional Theory (DFT) and molecular docking are used to predict and analyze the electronic properties, reactivity, and binding modes of thiazole derivatives. researchgate.netmdpi.com

DFT calculations can determine various quantum chemical parameters that correlate with a molecule's biological activity. researchgate.net These include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.gov The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. researchgate.net Other calculated parameters, such as bond dissociation enthalpy and ionization potential, can help elucidate the mechanisms of action. nih.gov

Molecular docking studies simulate the interaction between a ligand and a target protein, predicting the preferred binding orientation and affinity. figshare.commdpi.com For thiazole derivatives, these studies have been used to identify key amino acid interactions within the active site of target enzymes. nih.gov Such analyses can reveal the importance of specific functional groups, like the halogen atoms on the phenyl ring or the heteroatoms in the thiazolane core, in forming hydrogen bonds, halogen bonds, or hydrophobic contacts that stabilize the ligand-protein complex. mdpi.com

| Parameter | Computational Method | Significance |

|---|---|---|

| HOMO/LUMO Energies | Density Functional Theory (DFT) researchgate.net | Indicate the molecule's ability to donate or accept electrons, which is crucial for chemical reactivity and interaction with biological targets. nih.gov |

| Molecular Electrostatic Potential (MEP) | DFT | Maps the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) sites for interaction. |

| Binding Affinity (ΔG) | Molecular Docking figshare.com | Predicts the strength of the interaction between the ligand and its target protein; a more negative value indicates stronger binding. nih.gov |

| Bond Dissociation Enthalpy (BDE) | DFT | Provides insight into the strength of specific chemical bonds and can help predict metabolic stability or certain reaction mechanisms. nih.gov |

Elucidation of Specific Binding Site Interactions through Computational Modeling

There is currently no publicly available research that details the specific binding site interactions of this compound through computational modeling. Such studies, which typically involve molecular docking and dynamic simulations, are essential for visualizing how a ligand fits into the active site of a protein and for identifying the key intermolecular forces, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions that govern the binding event. Without these targeted studies, any description of its binding interactions would be purely speculative.

Advanced Research Directions and Synthetic Applications of 2 4 Bromo 2 Fluorophenyl 1,3 Thiazolane

Development of 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane as a Synthetic Building Block

The utility of this compound as a foundational unit in organic synthesis is predicated on the reactivity of its constituent parts: the thiazolane heterocycle and the substituted aromatic ring. These features allow for its use in constructing diverse molecular libraries and as a key intermediate in the synthesis of intricate molecular architectures.

Multi-component reactions (MCRs) are powerful tools in synthetic chemistry, enabling the construction of complex molecules in a single step from three or more starting materials, thereby maximizing efficiency and atom economy. Thiazolidine (B150603) motifs are valuable participants in such reactions for generating libraries of structurally diverse heterocyclic compounds. nih.gov The this compound scaffold can be conceptually envisioned as a product of, or a participant in, MCRs. For instance, one-pot, four-component strategies have been successfully employed to create libraries of thiazolidine derivatives from aldehydes, alkynes, amines, and isothiocyanates. nih.gov Similarly, MCRs involving isothiocyanates and other electrophiles are an efficient strategy for synthesizing 2-imino-1,3-thiazolines, which share a core structural element. nih.gov

The aldehyde precursor to the title compound, 4-bromo-2-fluorobenzaldehyde (B134337), can be directly used in MCRs with an amine and a thiol source (like cysteamine) to generate a variety of substituted thiazolidines. This approach allows for the rapid generation of a library of compounds where diversity can be introduced through the choice of different amine or thiol components.

| Reaction Type | Reactants | Potential Product Class | Rationale for Use |

| Pictet-Spengler type | 2-Aryl-1,3-thiazolane, Aldehyde | Fused thiazolo-isoquinolines | The thiazolane nitrogen can act as a nucleophile to cyclize onto an electrophilic center, creating bicyclic systems. |

| Ugi Reaction | Aldehyde (precursor), Amine, Isocyanide, Carboxylic Acid | α-Acylamino-carboxamide derivatives with thiazolidine moiety | A versatile MCR for generating peptide-like scaffolds incorporating the thiazolidine ring. nih.gov |

| Van Leusen Reaction | Aldehyde (precursor), Aminomethane, TosMIC | Oxazole-thiazolidine hybrids | Can be used to construct other heterocyclic rings appended to the core structure. |

The this compound molecule is well-suited as a precursor for more complex structures primarily due to the presence of the bromine atom on the phenyl ring. This halogen serves as a versatile handle for a variety of palladium-catalyzed cross-coupling reactions.

Suzuki-Miyaura Coupling: The bromo substituent can be readily coupled with a wide range of boronic acids or esters to introduce new aryl, heteroaryl, or alkyl groups. This method has been used to synthesize complex 4-substituted-2-[phenyl]thiazoles. nih.gov

Sonogashira Coupling: Reaction with terminal alkynes allows for the introduction of carbon-carbon triple bonds, which can be further functionalized to create extended conjugated systems or other cyclic structures.

Buchwald-Hartwig Amination: This reaction enables the formation of carbon-nitrogen bonds by coupling the aryl bromide with various primary or secondary amines, leading to derivatives with potential biological applications.

Heck Coupling: The introduction of alkenes via Heck coupling provides a route to stilbene-like analogs, which are known to possess interesting photophysical and biological properties.

The thiazolidine ring itself can serve as a stable heterocyclic core or as a latent functional group. For example, reductive cleavage of the C-S bond or oxidation of the sulfur atom can lead to entirely new classes of compounds, further expanding its synthetic utility.

Rational Design and Synthesis of Novel 1,3-Thiazolane Derivatives

Rational drug design relies on understanding the structure-activity relationships (SAR) to create new molecules with improved potency, selectivity, and pharmacokinetic properties. nih.gov The this compound scaffold is an excellent platform for such endeavors, offering multiple sites for modification. nih.govnih.gov

Systematic modification of both the phenyl and thiazolane rings is a key strategy for optimizing the properties of the lead compound.

Phenyl Ring Substitution: The existing bromo and fluoro substituents can be replaced or supplemented with other groups. The bromine at the 4-position can be substituted via cross-coupling reactions as described above. The fluorine at the 2-position influences the conformation of the phenyl ring relative to the thiazolane ring and can participate in hydrogen bonding. Introducing other electron-withdrawing groups (e.g., -NO₂, -CN, -CF₃) or electron-donating groups (e.g., -OCH₃, -N(CH₃)₂) at other positions can systematically tune the molecule's electronic profile, lipophilicity, and potential interactions with biological targets. nih.gov Studies on related 4-(4-bromophenyl)-thiazol-2-amine derivatives have shown that aromatic substitution significantly impacts anticancer activity. nih.gov

Thiazolane Ring Substitution: The saturated nature of the thiazolane ring allows for the introduction of substituents with defined stereochemistry.

N-Substitution: The nitrogen atom (N-3) can be readily alkylated, acylated, or arylated to introduce new functional groups that can modulate solubility, cell permeability, or interact with specific receptor pockets.

C-Substitution: The methylene (B1212753) carbons at positions 4 and 5 can be substituted with alkyl or aryl groups. This can influence the ring's conformation and introduce new steric features. For example, gem-disubstitution at C-4 or C-5 can introduce a "southern" or "northern" pucker, which may be crucial for biological activity.

| Position of Substitution | Type of Substituent | Rationale / Potential Impact |

| Phenyl Ring (C-4) | Aryl, Heteroaryl | Extend conjugation, explore additional binding pockets (via Suzuki coupling). nih.gov |

| Phenyl Ring (C-5) | -OCH₃, -OH, -NH₂ | Introduce hydrogen bond donors/acceptors to enhance target binding. |

| Thiazolane Ring (N-3) | Acyl, Sulfonyl | Modulate electronic properties and metabolic stability. |

| Thiazolane Ring (C-4/C-5) | Methyl, Ethyl, Phenyl | Introduce steric bulk, influence ring conformation, modulate lipophilicity. |

The conformational flexibility of the thiazolane ring can be a disadvantage if a specific, rigid conformation is required for optimal binding to a biological target. Therefore, the synthesis of conformationally restricted analogs is a key strategy in lead optimization. This can be achieved by incorporating the thiazolane ring into a larger, fused polycyclic system. For instance, intramolecular cyclization reactions could be designed to form a new ring connecting the thiazolane N-3 or C-4/C-5 positions to the phenyl ring, creating rigid tricyclic structures. Such conformational restriction has been explored in other heterocyclic systems to probe bioactive conformations. nih.gov

Conversely, introducing flexible linkers, for example by N-alkylation of the thiazolane ring with a long alkyl chain bearing a terminal functional group, can allow the molecule to adopt different conformations and explore larger binding sites. This approach can help identify new interaction points within a target protein.

Advanced Computational Drug Design and Prediction Studies for Analog Development

In silico methods are indispensable in modern drug discovery for prioritizing the synthesis of new compounds, thereby saving time and resources. nih.gov These computational tools can be applied to guide the development of analogs based on the this compound scaffold.

Molecular Docking: This technique predicts the preferred orientation of a molecule when bound to a biological target, such as an enzyme or receptor. For analogs of the title compound, docking studies can elucidate key binding interactions (e.g., hydrogen bonds, hydrophobic interactions, halogen bonds involving the bromine and fluorine atoms) and help rationalize observed SAR. researchgate.net The results can guide the design of new derivatives with improved binding affinity. nih.gov

Quantitative Structure-Activity Relationship (QSAR): QSAR studies establish a mathematical relationship between the chemical structures of a series of compounds and their biological activities. nih.gov For a library of thiazolane derivatives, a 3D-QSAR model could be developed to predict the activity of newly designed, unsynthesized analogs. arabjchem.org This allows for the virtual screening of a large number of potential structures to identify the most promising candidates for synthesis.

ADMET Prediction: The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is crucial for developing a successful drug. nih.gov Computational tools can estimate properties like oral bioavailability, blood-brain barrier penetration, metabolic stability, and potential toxicity for designed analogs. acs.org By filtering out compounds with predicted poor pharmacokinetic profiles or toxicity risks early in the design phase, researchers can focus on candidates with a higher probability of success in later developmental stages. nih.gov

| Computational Method | Application for Analog Development | Key Information Gained |

| Molecular Docking | Predict binding mode and affinity of analogs to a specific protein target. | Binding energy, key amino acid interactions, role of specific substituents. researchgate.net |

| 3D-QSAR | Develop predictive models for biological activity based on a training set of known compounds. | Identification of structural features (steric, electronic) that positively or negatively influence activity. arabjchem.org |

| Pharmacophore Modeling | Identify the essential 3D arrangement of functional groups required for biological activity. | A 3D template for designing novel scaffolds or screening databases for new hits. arabjchem.org |

| ADMET Prediction | In silico estimation of pharmacokinetic and toxicological properties. | Drug-likeness, oral bioavailability, potential metabolic liabilities, toxicity alerts. nih.govacs.org |

Potential Applications in Chemical Biology Probes (Theoretical Considerations)

Chemical biology probes are powerful tools designed to interrogate and manipulate biological systems at the molecular level. The unique structural features of this compound suggest several theoretical avenues for its development into a sophisticated chemical probe. These considerations are based on the distinct properties of its constituent chemical moieties: the substituted aromatic ring and the saturated heterocyclic thiazolane system.

The 4-bromo-2-fluorophenyl group provides a versatile handle for various bioorthogonal reactions and target interactions. The bromine atom, in particular, is a key feature. It can serve as a heavy atom for X-ray crystallography to enable the structural determination of protein-ligand complexes. Furthermore, its presence allows for radio-labeling with bromine isotopes (e.g., 76Br or 77Br), which would facilitate positron emission tomography (PET) imaging and biodistribution studies. The bromine atom also offers a site for synthetic modification through cross-coupling reactions, such as Suzuki or Sonogashira coupling. This would permit the attachment of various functional groups, including fluorophores, affinity tags (like biotin), or photo-cross-linkers, which are essential components of many chemical probes.

The fluorine atom on the phenyl ring can enhance the metabolic stability of the molecule by blocking potential sites of oxidative metabolism. It may also modulate the electronic properties of the aromatic ring, potentially influencing binding affinity and selectivity for a target protein through specific fluorine-protein interactions, such as hydrogen bonds or dipole-dipole interactions.

The 1,3-thiazolane ring is a saturated heterocycle containing both sulfur and nitrogen atoms. This ring system can participate in hydrogen bonding and other non-covalent interactions within a biological target's binding pocket. The stereochemistry of the thiazolane ring can also be explored to optimize target engagement and selectivity. Theoretically, the thiazolane ring could act as a mimetic of other five-membered heterocyclic systems found in biologically active molecules, potentially leading to the discovery of novel protein binders.

A key theoretical application of this compound as a chemical probe lies in its potential as a warhead for covalent inhibitors. The thiazolane ring could be designed to undergo a ring-opening reaction upon binding to a specific target, thereby forming a covalent bond with a nearby nucleophilic residue (e.g., cysteine or lysine). This approach could lead to the development of highly specific and potent irreversible inhibitors, which are valuable tools for studying protein function.

Another theoretical consideration is the development of this compound into a fragment for fragment-based drug discovery (FBDD). Its relatively small size and molecular complexity make it a suitable starting point for screening against a variety of biological targets. Hits identified from such screens could then be elaborated and optimized by modifying the bromo- and fluoro-phenyl ring or the thiazolane moiety to improve potency and selectivity.

The potential for this compound to be developed into a photo-activatable probe is also a consideration. Modification of the phenyl ring with a photolabile group could allow for temporal and spatial control over the probe's activity. Upon irradiation with light of a specific wavelength, the probe would be activated, enabling the study of dynamic biological processes with high precision.

Finally, the combination of the bromo- and fluoro-substituents could be exploited for "19F-79/81Br" dual-probe applications in magnetic resonance imaging (MRI) or nuclear magnetic resonance (NMR) spectroscopy. The distinct NMR signals of fluorine and bromine could provide complementary information about the probe's environment and binding interactions.

While these applications are currently theoretical, the unique combination of functional groups in this compound provides a rich platform for the design and synthesis of novel chemical biology probes. Future research would be required to validate these concepts and explore the full potential of this compound in elucidating complex biological processes.

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Bromo-2-fluorophenyl)-1,3-thiazolane, and how can intermediates be characterized?

- Methodological Answer : The compound can be synthesized via cyclization of chalcone precursors. For example, 4-bromo-2-fluorobenzaldehyde (derived from bromination/fluorination of phenyl rings) can react with hydroxyacetophenones to form chalcones, which are then cyclized with thiol-containing reagents (e.g., cysteamine derivatives) to yield the thiazolane core. Intermediate characterization requires FT-IR for functional group verification (C-S, C-Br stretches), <sup>1</sup>H/<sup>13</sup>C NMR for structural elucidation (e.g., diastereotopic protons in the thiazolane ring), and HRMS for molecular ion confirmation .

Q. How does the electronic environment of the 4-bromo-2-fluorophenyl group influence the compound’s reactivity?

- Methodological Answer : The bromine atom acts as an electron-withdrawing group (EWG), while the fluorine at the ortho position induces steric and electronic effects. Reactivity can be assessed via Hammett substituent constants (σ values) to predict electrophilic substitution tendencies. For instance, bromine’s σpara (~0.23) and fluorine’s σmeta (~0.34) guide regioselectivity in cross-coupling reactions (e.g., Suzuki-Miyaura). Experimental validation involves monitoring reaction kinetics under controlled conditions .

Q. What spectroscopic techniques are critical for verifying the stereochemistry of the thiazolane ring?

- Methodological Answer : NOESY/ROESY NMR is essential to confirm ring puckering and substituent orientation. For example, coupling constants (Jvicinal) between protons on C2 and C4 of the thiazolane ring (typically ~3–5 Hz for chair conformers) and NOE correlations between axial/equatorial protons provide conformational insights. X-ray crystallography (as in ) can resolve absolute configuration if single crystals are obtained .

Advanced Research Questions

Q. How can computational methods predict the regioselectivity of this compound in catalytic reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model transition states and activation barriers. For example, Fukui indices (f<sup>−</sup>/f<sup>+</sup>) identify nucleophilic/electrophilic sites on the phenyl ring. Software like Gaussian or ORCA integrates these calculations with experimental data (e.g., HPLC reaction monitoring) to validate predictions. ICReDD’s approach () combines quantum mechanics with cheminformatics to optimize reaction paths .

Q. What experimental design strategies minimize trial-and-error in optimizing reaction yields for derivatives of this compound?

- Methodological Answer : Factorial Design of Experiments (DoE) identifies critical variables (e.g., temperature, catalyst loading, solvent polarity). For a Suzuki coupling, a 2<sup>3</sup> factorial design (temperature: 80–120°C; Pd catalyst: 1–5 mol%; solvent: DMF/H2O) reduces experiments while maximizing data robustness. Statistical tools like ANOVA analyze significance (p < 0.05) of factors. emphasizes DoE for efficient parameter screening .

Q. How do competing reaction pathways (e.g., ring-opening vs. substitution) affect the stability of this compound under acidic/basic conditions?

- Methodological Answer : Kinetic isotope effects (KIE) and pH-rate profiling differentiate mechanisms. For example, under acidic conditions, thiazolane ring protonation leads to ring-opening via SN1 (solvolysis) or SN2 (nucleophilic attack). <sup>18</sup>O-labeling studies track oxygen incorporation in hydrolysis products. HPLC-MS monitors degradation products, while Arrhenius plots quantify activation energies (Ea) for each pathway .

Data Analysis & Contradiction Resolution

Q. How should researchers address discrepancies in reported spectroscopic data for this compound across studies?

- Methodological Answer : Cross-validate data using secondary standards (e.g., commercial or in-house synthesized analogs) and multivariate analysis (e.g., PCA of NMR/IR spectra). Contradictions may arise from solvent effects (e.g., DMSO vs. CDCl3 shifting NMR peaks) or impurities. ’s data management protocols ensure traceability and reproducibility .

Q. What strategies reconcile conflicting computational predictions and experimental results in reaction mechanism studies?

- Methodological Answer : Hybrid QM/MM (Quantum Mechanics/Molecular Mechanics) simulations refine computational models by incorporating solvent and catalyst effects. For instance, a predicted low-energy transition state may not align with experimental yields due to solvent polarity unaccounted for in DFT. Iterative feedback between computation (e.g., COSMO-RS solvation models) and LC-MS/MS experimental data resolves such conflicts .

Methodological Resources

- Synthetic Protocols : Follow ’s chalcone-thiazolane cyclization with modifications for steric hindrance from fluorine .

- Analytical Workflows : Integrate ’s crystallography and ’s computational tools for structural validation .

- Data Integrity : Adopt encryption and access controls per to secure spectral datasets .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.